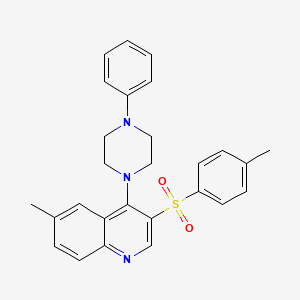

6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Chemical Reactions Analysis

Quinoline and its derivatives are versatile compounds in organic synthesis as they can act as weak bases, and their acidic protons can be replaced by various groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. Some properties that might be of interest include melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications

- Researchers have investigated the potential of this compound as an anticancer agent. Its quinoline scaffold and sulfonamide group make it a promising candidate for inhibiting cancer cell growth. Further studies explore its mechanism of action and efficacy against specific cancer types .

- The sulfonyl and piperazine moieties in this compound suggest possible antimicrobial properties. Investigations focus on its effectiveness against bacteria, fungi, and other pathogens. Understanding its mode of action could lead to novel antimicrobial therapies.

- Quinoline derivatives often exhibit neuroprotective potential. Researchers explore whether 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline can protect neurons from oxidative stress, inflammation, or neurodegenerative conditions .

- The presence of a sulfonamide group suggests anti-inflammatory activity. Investigations aim to elucidate its impact on inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

- Given the rising prevalence of diabetes, researchers investigate compounds with potential antidiabetic effects. The piperazine and quinoline components of this compound may play a role in regulating glucose metabolism or insulin sensitivity .

- Quinoline-based compounds can serve as drug carriers or delivery systems. Researchers explore whether 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline can enhance drug solubility, stability, or targeted delivery .

Anticancer Properties

Antimicrobial Activity

Neuroprotective Effects

Anti-inflammatory Applications

Antidiabetic Properties

Drug Delivery Systems

These applications highlight the versatility and potential of this compound in various scientific contexts. Further research is essential to fully understand its mechanisms and optimize its use in therapeutic applications. 🌟 .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-methyl-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c1-20-8-11-23(12-9-20)33(31,32)26-19-28-25-13-10-21(2)18-24(25)27(26)30-16-14-29(15-17-30)22-6-4-3-5-7-22/h3-13,18-19H,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWCTBFRIKMYPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2512785.png)

![N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2512789.png)

![methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2512798.png)

![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2512800.png)

![(4S)-7lambda6-Thia-1-azaspiro[3.4]octane 7,7-dioxide](/img/structure/B2512801.png)

![1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2512802.png)

![3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2512806.png)